molecular formula C7H8N2O B1282295 1-(2-Aminopyridin-4-yl)ethanone CAS No. 42182-25-2

1-(2-Aminopyridin-4-yl)ethanone

Cat. No.: B1282295
CAS No.: 42182-25-2
M. Wt: 136.15 g/mol
InChI Key: OZNURVDNAKVKGM-UHFFFAOYSA-N
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Description

1-(2-Aminopyridin-4-yl)ethanone (CAS: 42182-25-2) is a pyridine derivative with a molecular formula of C₇H₈N₂O and a molecular weight of 136.15 g/mol. Its structure features an acetyl group (-COCH₃) at the 4-position and an amino group (-NH₂) at the 2-position of the pyridine ring . This compound serves as a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and coordination complexes.

Properties

IUPAC Name

1-(2-aminopyridin-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-5(10)6-2-3-9-7(8)4-6/h2-4H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZNURVDNAKVKGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00521846
Record name 1-(2-Aminopyridin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00521846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42182-25-2
Record name 1-(2-Aminopyridin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00521846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Aminopyridin-4-yl)ethanone can be synthesized through several methods. One common approach involves the acylation of 2-aminopyridine with acetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, yielding the desired product after purification .

Another method involves the oxidation of 2-amino-4-methylpyridine using oxidizing agents such as potassium permanganate or chromium trioxide. This method requires careful control of reaction conditions to prevent over-oxidation and achieve high yields .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2-Aminopyridin-4-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine carboxylic acids, while reduction can produce pyridine alcohols. Substitution reactions can lead to a variety of substituted pyridine derivatives .

Scientific Research Applications

Biological Activities

1-(2-Aminopyridin-4-yl)ethanone exhibits a range of biological activities, making it a subject of interest in pharmaceutical research:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound possess antimicrobial properties against various bacteria and fungi. For instance, compounds derived from this compound have been evaluated for their effectiveness against E. coli and Staphylococcus aureus .
  • Anticancer Potential : Research indicates that certain derivatives can inhibit cancer cell proliferation. A study demonstrated that pyridinyl derivatives exhibited cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents .
  • Neuropharmacological Effects : The compound's structure allows it to interact with neurotransmitter systems, indicating potential use in treating neurological disorders. Some studies have explored its role as a GABA receptor modulator .

Case Study 1: Antimicrobial Evaluation

A series of compounds derived from this compound were synthesized and tested for antimicrobial efficacy. The results indicated that compounds with specific substitutions on the pyridine ring showed enhanced activity against Klebsiella pneumoniae and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .

Case Study 2: Anticancer Activity

In a study focused on anticancer activity, derivatives of this compound were tested against several cancer cell lines. The findings revealed that certain modifications led to increased apoptosis in breast cancer cells, highlighting the compound's therapeutic potential in oncology .

Applications in Drug Development

This compound serves as an essential building block for synthesizing more complex molecules with therapeutic applications. Its derivatives are being explored for:

  • Development of Antiviral Agents : Compounds based on this structure have shown promise against viral infections, making them candidates for further development in antiviral therapies.
  • CNS Disorders Treatment : Given its neuropharmacological properties, it is being investigated for potential applications in treating conditions such as anxiety and depression .

Mechanism of Action

The mechanism of action of 1-(2-Aminopyridin-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The ethanone group can participate in various chemical reactions, modifying the compound’s properties and interactions .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes critical parameters of 1-(2-Aminopyridin-4-yl)ethanone and related compounds:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound NH₂ (2), COCH₃ (4) C₇H₈N₂O 136.15 Intermediate in drug synthesis
1-(2-Chloropyridin-4-yl)ethanone Cl (2), COCH₃ (4) C₇H₆ClNO 155.58 Halogenated analog; Suzuki coupling precursor
1-(2-Bromopyridin-4-yl)ethanone Br (2), COCH₃ (4) C₇H₆BrNO 200.03 Cross-coupling reactions
1-(4-Aminopyridin-2-yl)ethanone NH₂ (4), COCH₃ (2) C₇H₈N₂O 136.15 Positional isomer; altered H-bonding
1-(2-Aminopyrimidin-4-yl)ethanone NH₂ (2), COCH₃ (4) (pyrimidine) C₆H₇N₃O 137.14 Pyrimidine core; flavouring agent
Key Observations:
  • Substituent Effects: Halogenated Analogs: Replacement of the amino group with Cl or Br (e.g., 1-(2-chloro/bromo-pyridin-4-yl)ethanone) increases molecular weight and alters reactivity. Halogens act as leaving groups, making these compounds suitable for cross-coupling reactions (e.g., Suzuki-Miyaura) . Positional Isomerism: 1-(4-Aminopyridin-2-yl)ethanone, a positional isomer of the target compound, demonstrates how amino group placement affects electronic properties. The 4-amino derivative may exhibit stronger intramolecular hydrogen bonding due to proximity to the acetyl group . Pyrimidine vs. Pyridine: 1-(2-Aminopyrimidin-4-yl)ethanone contains a pyrimidine ring (two nitrogen atoms), which increases electron-deficient character compared to pyridine derivatives. This enhances interactions with biological targets, as seen in its role as a flavouring agent .
Enzyme Inhibition and Binding:
  • α-Glucosidase Inhibition: Evidence from phenolic ethanone derivatives (e.g., 1-(2,5-dihydroxy-4-methoxyphenyl)ethanone) suggests that hydroxyl groups enhance inhibitory activity . While this compound lacks hydroxyl groups, its amino group may facilitate hydrogen bonding with enzyme active sites, though specific data is unavailable.
  • CYP51 Inhibition: Pyridine-based compounds like UDO and UDD () inhibit CYP51, a target in Chagas disease treatment. The amino and acetyl groups in this compound could similarly modulate enzyme interactions, but further studies are needed.
Antibacterial and Antioxidant Activity:

Schiff bases derived from ethanone analogs (e.g., 1-(4-chloro-1-hydroxynaphthalen-2-yl)ethanone) exhibit antibacterial activity against E. coli and Salmonella Typhi . The amino group in this compound may enhance such activity by improving solubility and target binding.

Biological Activity

1-(2-Aminopyridin-4-yl)ethanone, a compound with the molecular formula C7H8N2O, has been the subject of various studies due to its potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial and anticancer properties, synthesis methods, and research findings.

This compound is derived from pyridine, featuring an amino group at the 2-position and an ethanone group at the 4-position. The compound can be synthesized through several methods:

  • Acylation Method : Involves acylating 2-aminopyridine with acetyl chloride in the presence of a base like pyridine.
  • Oxidation Method : Utilizes oxidizing agents such as potassium permanganate or chromium trioxide to oxidize 2-amino-4-methylpyridine.

These methods yield high purity products suitable for further biological evaluation.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting that the compound may disrupt bacterial cell walls or interfere with metabolic pathways. The minimum inhibitory concentration (MIC) values for different pathogens are summarized in Table 1.

Pathogen MIC (µg/mL)
E. coli32
S. aureus16
P. aeruginosa64

This data suggests that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Properties

This compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Case Study : In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values reported around 15 µM after 48 hours of treatment. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, confirming its potential as an anticancer agent .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, enhancing its reactivity and potential binding affinity to target proteins involved in disease processes.

Comparison with Similar Compounds

To evaluate the uniqueness of this compound, it is compared with structurally similar compounds:

Compound Key Feature Biological Activity
2-Aminopyridine Lacks ethanone groupLimited reactivity
4-Acetylaminopyridine Contains acetyl groupDifferent reactivity profile
2-Amino-4-methylpyridine Methyl group instead of ethanoneVaries in chemical behavior

The presence of both an amino and an ethanone group in this compound allows for a broader range of chemical reactions and potential applications in medicinal chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.